molecular formula C12H12N4O2 B2977782 5-methyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-1,2-oxazole CAS No. 1797636-59-9

5-methyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-1,2-oxazole

Cat. No.: B2977782
CAS No.: 1797636-59-9
M. Wt: 244.254
InChI Key: QNCSSSXEMLAHFZ-UHFFFAOYSA-N
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Description

5-methyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-1,2-oxazole is a heterocyclic compound characterized by a 1,2-oxazole core substituted at position 3 with a pyrido[4,3-d]pyrimidine-6-carbonyl group. The 1,2-oxazole ring (a five-membered aromatic system containing oxygen and nitrogen) is further functionalized with a methyl group at position 3.

Properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-8-4-11(15-18-8)12(17)16-3-2-10-9(6-16)5-13-7-14-10/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCSSSXEMLAHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC3=NC=NC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-1,2-oxazole typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the cyclization of a pyridopyrimidine derivative with an oxazole precursor. For example, the condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney nickel and acetic acid can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: m-chloroperbenzoic acid in an organic solvent.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an oxazole derivative with an additional oxygen atom, while reduction may produce a reduced pyridopyrimidine-oxazole compound.

Scientific Research Applications

5-methyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-1,2-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-1,2-oxazole involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of CDK2/cyclin A2, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the kinase’s binding pocket, disrupting its normal function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Core Structure Substituents/Linkers Molecular Weight Key Features Potential Applications
5-methyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-1,2-oxazole 1,2-oxazole + pyrido[4,3-d]pyrimidine - 5-methyl group on oxazole
- Pyridopyrimidine-6-carbonyl linkage
~372.44* Rigid fused bicyclic system; polar carbonyl group Kinase inhibitors, enzyme modulators
1-(4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}benzenesulfonyl)pyrrolidine Pyridopyrimidine + benzenesulfonyl - Benzenesulfonyl-pyrrolidine linkage
- No oxazole ring
372.44 Sulfonamide group enhances solubility; aromatic sulfonyl moiety Protease inhibitors, receptor antagonists
3-methyl-N-(4-{pyrido[4,3-d]pyrimidine-6-carbonyl}phenyl)benzene-1-sulfonamide Pyridopyrimidine + benzenesulfonamide - 3-methylbenzene sulfonamide
- Direct phenyl linkage to pyridopyrimidine
Not specified Sulfonamide improves bioavailability; methyl group for steric modulation Anticancer agents, anti-inflammatory drugs
tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate Pyridopyrimidine + tert-butyl ester - Chloro substituent
- tert-Butyl ester for protection
Not specified Ester group aids in synthetic modification; chloro enhances electrophilicity Intermediate for drug synthesis

*Molecular weight inferred from structurally similar compounds in and .

Key Structural and Functional Differences :

Heterocyclic Core :

  • The target compound features a 1,2-oxazole ring, which is less common in the compared analogs. This ring’s lower basicity compared to pyridine or pyrimidine may reduce off-target interactions in biological systems .
  • Other analogs (e.g., benzenesulfonyl-pyrrolidine derivatives) prioritize sulfonamide or ester groups, which enhance solubility or serve as synthetic handles .

Substituent Effects :

  • The pyridopyrimidine-6-carbonyl group in the target compound provides a planar, hydrogen-bond-accepting motif absent in analogs like tert-butyl esters or chlorinated derivatives .
  • The 5-methyl group on the oxazole may sterically hinder interactions compared to bulkier substituents (e.g., benzenesulfonyl groups) in other compounds .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves condensation of a pyridopyrimidine carbonyl chloride with a 5-methyl-1,2-oxazole precursor, analogous to methods for pyrazolo-pyrimidines described in .
  • In contrast, sulfonamide-linked analogs (e.g., ) require sulfonation and coupling steps, which may introduce scalability challenges .

Pharmacological Considerations :

The oxazole ring’s electron-deficient nature could modulate binding affinity compared to sulfonamide or ester-containing analogs.

Biological Activity

The compound 5-methyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-1,2-oxazole is a member of the pyrido-pyrimidine family known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrido-pyrimidine core followed by the introduction of the oxazole moiety. Various synthetic routes have been reported in literature, often utilizing starting materials such as substituted pyridines and oxazoles.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrido-pyrimidines exhibit significant antitumor properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines:

  • Inhibition of FGFR1 : A related compound demonstrated 37.4% inhibition at 1.0 μM concentration with IC50 values ranging from 4.26 to 5.84 μM against lung and melanoma cancer cell lines .
  • Mechanism of Action : The antitumor effects may be attributed to their ability to inhibit key signaling pathways involved in tumor growth and metastasis.

Antiviral and Immunological Activity

Some studies have also highlighted the antiviral potential of oxazolo[5,4-d]pyrimidine derivatives:

  • Immunosuppressive Properties : Certain derivatives have been evaluated for their immunosuppressive activity, suggesting potential applications in autoimmune diseases .
  • Antiviral Mechanisms : The structural similarities to nucleic acid bases may allow these compounds to interfere with viral replication processes.

Structure-Activity Relationship (SAR)

The biological activity of these compounds is often influenced by their structural features:

  • Substituents on the Pyrido-Pyrimidine Core : Variations in substituents can significantly alter potency and selectivity against target enzymes or receptors.
  • Rigidity and Heteroatoms : Compounds with a more rigid structure and additional heteroatoms in side chains tend to exhibit enhanced biological activities .

Case Studies

Several case studies provide insights into the efficacy of this compound:

  • Study on Cancer Cell Lines : A series of synthesized oxazolo[5,4-d]pyrimidines were tested against H460 (lung), B16F10 (melanoma), and A549 (lung adenocarcinoma) cell lines, showing varying degrees of cytotoxicity .
  • Immunological Assays : In vitro assays indicated that certain derivatives could modulate immune responses effectively, suggesting their potential use in treating conditions requiring immunosuppression .

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